6,6-Dimethylmorpholine-2-carbonitrile hydrochloride
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Overview
Description
6,6-Dimethylmorpholine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H12N2O·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a nitrile group (-C≡N) and two methyl groups attached to the morpholine ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylmorpholine-2-carbonitrile hydrochloride typically involves the reaction of morpholine derivatives with appropriate nitrile precursors. One common method includes the alkylation of morpholine with a nitrile-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylmorpholine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
6,6-Dimethylmorpholine-2-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethylmorpholine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, depending on its application. In drug development, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylmorpholine-2-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a nitrile group.
Morpholine derivatives: Various morpholine-based compounds with different substituents.
Uniqueness
6,6-Dimethylmorpholine-2-carbonitrile hydrochloride is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H13ClN2O |
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Molecular Weight |
176.64 g/mol |
IUPAC Name |
6,6-dimethylmorpholine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-7(2)5-9-4-6(3-8)10-7;/h6,9H,4-5H2,1-2H3;1H |
InChI Key |
ISCUDTNYNLQLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(O1)C#N)C.Cl |
Origin of Product |
United States |
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